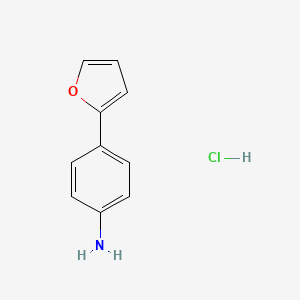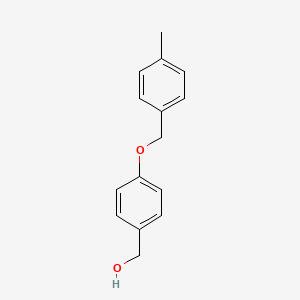
Wang 树脂
描述
Wang Resin , also known as [4-(hydroxymethyl)phenoxymethyl]polystyrene , is a widely used polymer support material in solid-phase peptide synthesis (SPPS). It serves as a solid matrix to anchor amino acids during the stepwise assembly of peptides. The resin’s structure allows for efficient coupling and deprotection reactions, making it a valuable tool in combinatorial chemistry and drug discovery .
Synthesis Analysis
The synthesis of Wang Resin involves the polymerization of styrene monomers to form polystyrene beads. These beads are then functionalized with 4-hydroxybenzyl alcohol (PHB) groups, creating a resin with pendant hydroxymethyl functionalities. The PHB linkage enables covalent attachment of amino acids via peptide bonds during SPPS .
Molecular Structure Analysis
Wang Resin consists of a polystyrene backbone with pendant PHB groups. The hydroxymethyl moieties serve as reactive sites for peptide coupling reactions. The resin’s porous structure facilitates diffusion of reagents and reactants, allowing efficient peptide elongation .
Chemical Reactions Analysis
- Cleavage : After peptide assembly, the resin-bound peptide is cleaved using reagents like TFA (trifluoroacetic acid) to release the desired peptide product .
Physical And Chemical Properties Analysis
科学研究应用
Peptide Synthesis
Wang Resin, also known as p-Alkoxybenzyl alcohol resin, plays a pivotal role in solid-phase peptide synthesis (SPPS). Here’s why:
- Applications : Researchers use Wang Resin to synthesize peptides, which are crucial in various scientific and medical contexts, including drug discovery, protein engineering, and biochemistry .
Functionalized Resin for Organic Transformations
Researchers have modified Wang Resin to introduce specific functional groups. For instance:
- Heck Reactions and Suzuki Coupling : These functionalized resins can undergo Heck reactions with alkenes or alkynes or Suzuki coupling with boron reagents .
Solid-Phase Organic Reactions (SPORE) Database
Since its inception, the SPORE database has cataloged over 40,000 reactions. More than 1,500 different solid supports (including Wang Resin) have been used in these reactions. Wang Resin’s versatility contributes to the success of SPORE reactions .
作用机制
Target of Action
Wang Resin is a gel-type polystyrene resin that is primarily used as a support for solid-phase synthesis of peptide amides . The primary targets of Wang Resin are the amino acids that are coupled through esterification . This resin is capable of forming amines through carbamate formation/cleavage and is also used in supported small molecule synthesis when carboxylic acids are required .
Mode of Action
The mode of action of Wang Resin involves the attachment of amino acids to the resin . The first amino acid is attached to Wang resin using an activating agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylamino-pyridine (DMAP) . These conditions can lead to partial epimerization of the amino acid, so HOBt is normally added to reduce racemization . The defining feature of Wang resin is the presence of an ester linkage, which is attached to the phenolic hydroxyl group of the polystyrene . This linkage is the site where the first amino acid of the peptide chain is anchored .
Biochemical Pathways
The biochemical pathways involved in the action of Wang Resin are primarily related to the synthesis of peptides. The resin is used as a support for the solid-phase synthesis of peptide amides . The process involves the sequential addition of amino acids to the resin , which forms a peptide chain. The stability of the ester bond between the resin and the amino acid is carefully balanced . It is robust enough to remain intact during the sequential addition of amino acids, yet it can be cleaved under mildly acidic conditions to release the finished peptide .
Pharmacokinetics
For instance, the resin must be able to swell in solvents to allow the reactants to diffuse into the resin and have sufficient space to react . The crosslinking density, typically determined by the percentage of divinylbenzene (DVB) used, can affect this . Lower crosslinking results in better swelling and reagent accessibility, potentially leading to more efficient synthesis .
Result of Action
The result of the action of Wang Resin is the synthesis of peptide amides . After the sequential addition of amino acids and the subsequent cleavage under mildly acidic conditions, the finished peptide is released . The peptide products have C-terminal acids, ensuring clean and precise synthesis .
Action Environment
The action environment of Wang Resin can influence its action, efficacy, and stability. Factors such as the solvent used, the temperature, and the pH can all impact the efficiency of peptide synthesis . For instance, the resin must be able to swell in solvents to allow the reactants to diffuse into the resin and have sufficient space to react . The particle size of Wang resin significantly affects its performance in solid-phase peptide synthesis (SPPS). Smaller resin particles have a higher surface area-to-volume ratio, which can improve swelling and enhance solvent penetration .
属性
IUPAC Name |
[4-[(4-methylphenyl)methoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-9,16H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERFNHBZJXXFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942130 | |
| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Wang Resin | |
CAS RN |
201058-08-4 | |
| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxybenzyl alcohol polystyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B3021568.png)
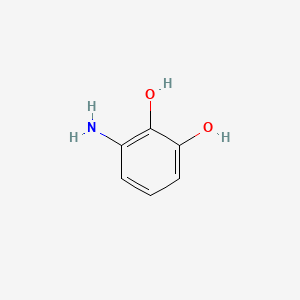
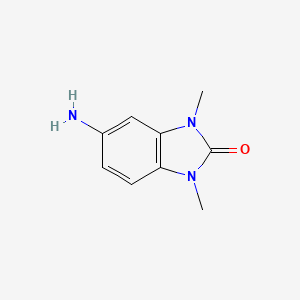
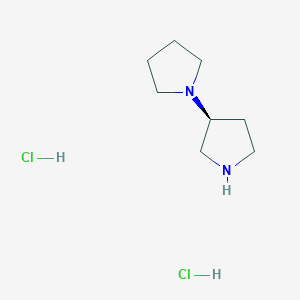

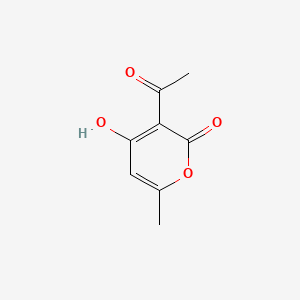
![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3021577.png)
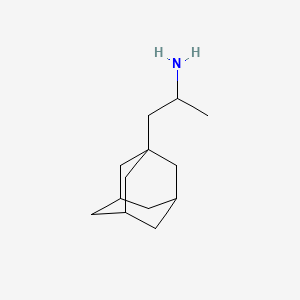


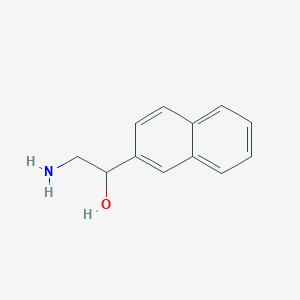
![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B3021586.png)
